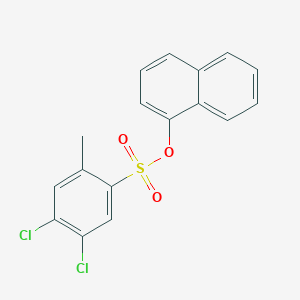
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Applications De Recherche Scientifique
Autoxidation Reactions in Aromatic Compounds
Mono- and disulfonated naphthalene derivatives, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, are products of the anaerobic reduction of azo dyes by microorganisms. A study explored their behavior under aerobic conditions, revealing that these compounds undergo autoxidation, leading to the formation of various products. This has implications for understanding the environmental fate of azo dye reduction products and their impact on ecosystems (Kudlich et al., 1999).
Microwave-Assisted Organic Synthesis
The sulfonation of naphthalene, which includes compounds like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, has been studied under microwave energy. This approach significantly accelerates the reactions, demonstrating the potential of microwave-assisted synthesis in organic chemistry, particularly for sulfonated aromatic compounds (Abramovitch et al., 1991).
Environmental Analysis of Sulfonates
Research on the extraction and analysis of benzene- and naphthalenesulfonates in wastewater highlights the widespread use of these compounds in industries like chemical, pharmaceutical, and textile. Techniques like solid-phase extraction and liquid chromatography have been developed for their efficient detection and quantification, which is crucial for environmental monitoring and pollution control (Altenbach & Giger, 1995).
Enzyme Inhibition Activity
Sulfonamide derivatives of naphthalene, including Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been evaluated for their activity as enzyme inhibitors. This has implications for developing potential anti-inflammatory and anti-diabetic drugs, illustrating the biomedical applications of these compounds (Abbasi et al., 2015).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been synthesized and evaluated for use as proton exchange membranes. This research has relevance in the development of materials for fuel cells, emphasizing the material science applications of these compounds (Wang et al., 2015).
Propriétés
IUPAC Name |
naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQCRAXWHKMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)
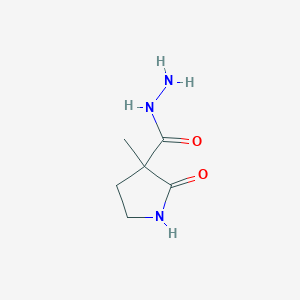
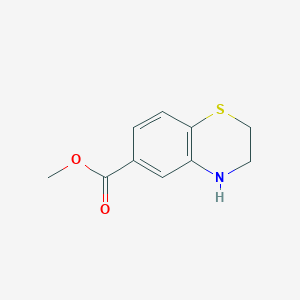
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

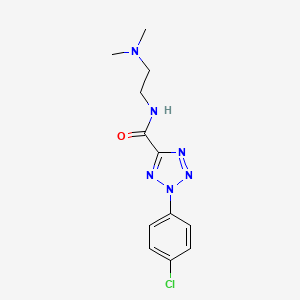
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

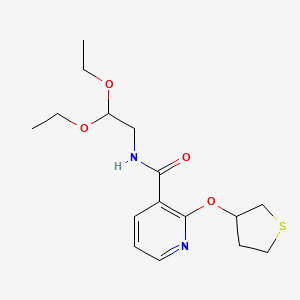
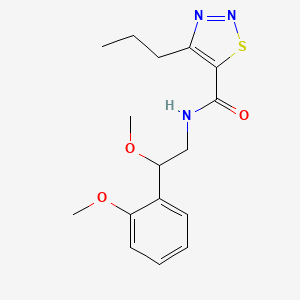

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)